molecular formula C16H20ClN3 B2775378 4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine CAS No. 1396576-79-6

4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine

Cat. No.: B2775378
CAS No.: 1396576-79-6
M. Wt: 289.81
InChI Key: OZIYJCWICVTBAO-UHFFFAOYSA-N
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Description

4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine is a chemical compound that features a piperidine ring substituted with a 2-chlorobenzyl group and a pyrazolylmethyl group

Preparation Methods

The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine typically involves multi-step reactionsThe reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Chemical Reactions Analysis

4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrazolylmethyl group is believed to play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine can be compared with similar compounds such as:

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3/c17-16-5-2-1-4-15(16)13-19-10-6-14(7-11-19)12-20-9-3-8-18-20/h1-5,8-9,14H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIYJCWICVTBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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